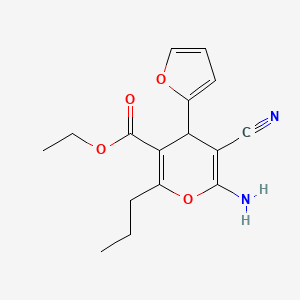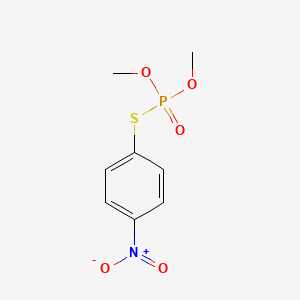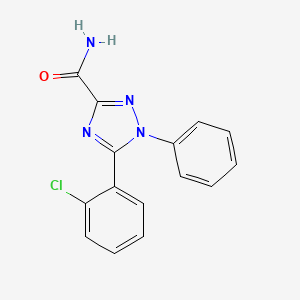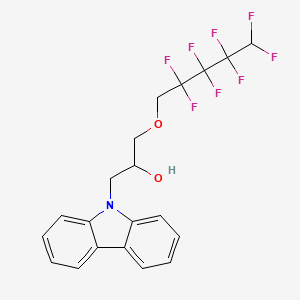
Combimicin B(sub 2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combimicin B(sub 2) is a kanamycin homolog produced by the strain of Micromonospora sp. K-6993, K-6993-Y-41, NRRL 2958-N-6. It is an antibiotic compound with a molecular formula of C20H41N5O8 and a molecular weight of 479.57 g/mol. This compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: Combimicin B(sub 2) is synthesized through fermentation processes involving the strain Micromonospora sp. K-6993. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of Combimicin B(sub 2) involves large-scale fermentation using optimized strains of Micromonospora sp. The fermentation process is carefully controlled to maximize yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Combimicin B(sub 2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Combimicin B(sub 2).
Substitution: Substitution reactions can occur, particularly involving the amino groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deaminated products.
Scientific Research Applications
Combimicin B(sub 2) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies of antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Mechanism of Action
Combimicin B(sub 2) exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial cell growth and replication, leading to cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis inhibition.
Comparison with Similar Compounds
Gentamicin C1a: A closely related compound with similar antibacterial properties.
Sagamicin: Another kanamycin homolog with comparable structure and function.
Uniqueness: Combimicin B(sub 2) is unique due to its specific production strain and its distinct molecular structure, which includes a 6’-N-methyl derivative of gentamicin C1a . This structural uniqueness contributes to its specific antibacterial activity and potential therapeutic applications.
Properties
CAS No. |
72265-90-8 |
|---|---|
Molecular Formula |
C20H41N5O8 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
6-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)-3-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-20(29)12(7-26)31-19(14(28)17(20)25-2)33-16-11(24)5-10(23)15(13(16)27)32-18-9(22)4-3-8(6-21)30-18/h8-19,25-29H,3-7,21-24H2,1-2H3 |
InChI Key |
FMXYGJMKSMWHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)


![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)



![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)

